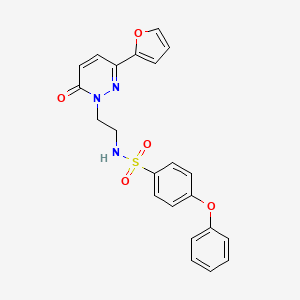![molecular formula C20H17ClN4O2S B2937799 N-(4-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide CAS No. 872688-58-9](/img/structure/B2937799.png)
N-(4-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide, commonly known as ACY-1215, is a novel small molecule inhibitor of histone deacetylase 6 (HDAC6). It is a potent and selective inhibitor of HDAC6, which is known to play a crucial role in the regulation of cellular processes such as protein degradation, cell migration, and immune response. ACY-1215 has been shown to have potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and autoimmune diseases.
科学的研究の応用
Vibrational Spectroscopic Signatures and Molecular Characterization : A study by Jenepha Mary et al. (2022) focused on characterizing an antiviral molecule closely related to the compound . They used Raman and Fourier transform infrared spectroscopy alongside density functional theory to understand the molecule's geometric equilibrium, hydrogen bonding, and vibrational wavenumbers. This comprehensive analysis aimed at understanding the molecule's stability and interaction within a crystal structure, potentially leading to insights into its antiviral activity. The molecule exhibited strong intermolecular hydrogen bonds, contributing to its stability and pharmacokinetic properties, including its ability to inhibit virus activity Jenepha Mary, S., Pradhan, S., & James, C. (2022). Spectroscopy Letters.
Glutaminase Inhibition for Cancer Therapy : Shukla et al. (2012) described the synthesis and pharmacological evaluation of BPTES analogs, focusing on inhibiting kidney-type glutaminase for therapeutic purposes. This research highlights the compound's structural analogs' potential in cancer treatment, particularly in attenuating lymphoma B cells' growth in vitro and in mouse models. It underscores the importance of the molecule's structural features in enhancing solubility and maintaining potency as a glutaminase inhibitor Shukla, K., Ferraris, D., Thomas, A., et al. (2012). Journal of Medicinal Chemistry.
Synthesis and Antimicrobial Evaluation : Research on sulfanilamide derivatives, including structures similar to the compound , has been conducted to explore their antimicrobial potentials. Lahtinen et al. (2014) synthesized and characterized several derivatives, evaluating their thermal properties and antimicrobial activities. While some derivatives did not show significant antibacterial activity, the study provides a foundation for developing new antimicrobial agents by modifying the chemical structure of sulfanilamide-related compounds Lahtinen, M., Kudva, J., Hegde, P., et al. (2014). Journal of Molecular Structure.
Synthesis and Anti-Exudative Activity : Chalenko et al. (2019) explored the synthesis of pyrolin derivatives, demonstrating significant anti-exudative properties in rat models. This study highlights the therapeutic potential of such compounds in treating inflammation and suggests further investigation into their analgesic activities. The compounds' synthesis and evaluation underline the importance of chemical innovation in developing new therapeutic agents Chalenko, N., Bezugly, P. A., Sirova, A. O., et al. (2019). Farmatsevtychnyi Zhurnal.
Multi-Functional Molecules for Drug Development : Nafeesa et al. (2017) discussed the synthesis of N-substituted derivatives of ethyl nipecotate, focusing on their antibacterial and anti-enzymatic properties. This work illustrates the compound's framework's adaptability in creating multifunctional molecules with potential therapeutic applications Nafeesa, K., Aziz‐ur‐Rehman, Abbasi, M., et al. (2017). Bulletin of Faculty of Pharmacy, Cairo University.
特性
IUPAC Name |
N-(4-acetamidophenyl)-2-[6-(4-chlorophenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c1-13(26)22-16-6-8-17(9-7-16)23-19(27)12-28-20-11-10-18(24-25-20)14-2-4-15(21)5-3-14/h2-11H,12H2,1H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJWIFOBBDKWUEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-acetamidophenyl)-2-((6-(4-chlorophenyl)pyridazin-3-yl)thio)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(1R,5S)-8-((2-chlorobenzyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2937717.png)
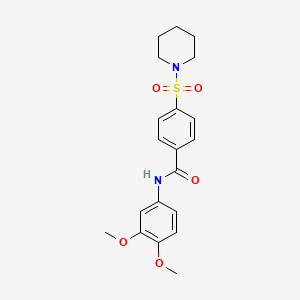
![[(1S,5R)-Spiro[3-oxabicyclo[3.1.0]hexane-2,1'-cyclobutane]-1-yl]methanamine](/img/structure/B2937722.png)
![(E)-3-chloro-N-(4-ethoxy-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2937723.png)
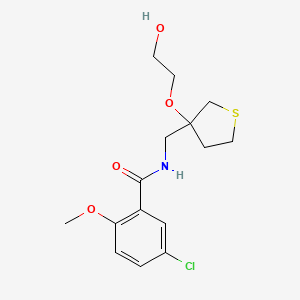

![4-cyano-N-[3-(dimethylaminocarbamoyl)thiophen-2-yl]benzamide](/img/structure/B2937727.png)
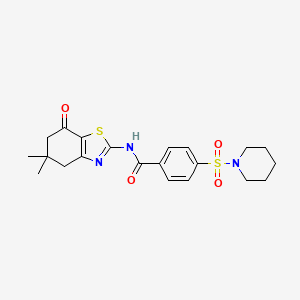
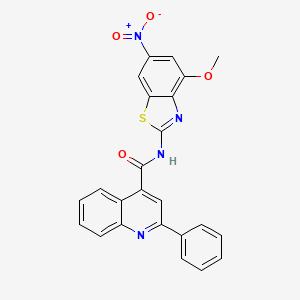
![8-butyl-3-(4-fluorobenzyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937732.png)
![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-6-(trifluoromethyl)nicotinamide](/img/structure/B2937735.png)
![N-[1-(1H-indol-3-ylacetyl)piperidin-4-yl]-4-methylbenzenesulfonamide](/img/structure/B2937736.png)
![1-[2-[4-(3,3-Dimethyl-4-oxoazetidin-2-yl)piperidin-1-yl]-2-oxoethyl]-4-methylpyridin-2-one](/img/structure/B2937737.png)
